molecular formula C12H12ClN3O3S B2447583 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-57-4

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2447583
CAS No.: 1021206-57-4
M. Wt: 313.76
InChI Key: ZRVSIFQPKFPNOB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, supplied for Research Use Only. This product is not intended for diagnostic or therapeutic applications. This compound features a pyridazinone core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure combines this heterocycle with a benzenesulfonamide group, a functionality recognized as a key pharmacophore in inhibitors of enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2) . Compounds within this structural class have demonstrated potential as multi-target agents for investigating inflammatory pathways . Furthermore, closely related analogs, specifically those with a dichloro-substituted benzenesulfonamide group, have been identified as first-in-class, covalent inhibitors that target the PRMT5-binding motif (PBM) interface . These inhibitors represent a novel mechanism of action distinct from catalytic site inhibition, disrupting protein-protein interactions and supporting the exploration of new therapeutic strategies . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a starting point for probing specific biological mechanisms. Its molecular formula is available for verification, and it is characterized by its specific SMILES code . Handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c13-10-4-1-2-5-11(10)20(18,19)15-8-9-16-12(17)6-3-7-14-16/h1-7,15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVSIFQPKFPNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential pharmacological applications. This compound features a chloro substituent on the benzene ring and a pyridazinone moiety, which contribute to its biological activity. Recent studies suggest that it exhibits significant enzyme inhibition properties, particularly against carbonic anhydrase and cyclooxygenase-2 (COX-2), making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3O3SC_{14}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 359.8 g/mol. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC14H16ClN3O3SC_{14}H_{16}ClN_{3}O_{3}S
Molecular Weight359.8 g/mol
Chloro GroupPresent
Pyridazinone RingPresent

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The compound interacts with biological targets through mechanisms such as hydrogen bonding and pi-stacking interactions, crucial for its inhibitory effects on carbonic anhydrase and COX-2 enzymes. These interactions suggest potential pathways through which the compound may exert anti-inflammatory effects.

Biological Activity Data

Research indicates that derivatives of this compound possess multi-target anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound effectively inhibit the activities of carbonic anhydrase and COX-2, which are vital in regulating physiological processes related to inflammation.

Table 1: Inhibitory Activity against Key Enzymes

Enzyme Inhibition Type Activity Level
Carbonic AnhydraseCompetitive InhibitionSignificant
COX-2Non-selective InhibitionHigh

Case Studies

Several studies have evaluated the biological activity of related compounds, highlighting the potential of pyridazinone sulfonamides in treating cancer and inflammatory diseases.

  • Anti-Tumor Activity : A study demonstrated that derivatives with similar structural features exhibited potent anti-proliferative effects against gastric cancer cells (SGC-7901), with some compounds showing IC50 values comparable to established treatments .
  • Enzyme Interaction Studies : Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their target enzymes, providing insights into their mechanism of action .

Scientific Research Applications

Research indicates that 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, derivatives of pyridazinone sulfonamides have been identified as multi-target anti-inflammatory agents, effectively inhibiting carbonic anhydrase and cyclooxygenase-2 (COX-2) enzymes. These interactions suggest potential therapeutic applications in treating inflammatory diseases and possibly cancer due to their ability to target multiple biological pathways .

Medicinal Chemistry Applications

  • Anti-inflammatory Agents : The compound's ability to inhibit COX-2 makes it a candidate for developing anti-inflammatory drugs aimed at conditions such as arthritis and other inflammatory disorders. The inhibition of carbonic anhydrase also suggests potential applications in managing conditions related to fluid balance and pressure regulation in the body.
  • Cancer Research : The structural characteristics of this compound allow for modifications that could enhance its efficacy against various cancer types. Several studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, including breast, colon, and cervical cancer .
  • Enzyme Inhibition Studies : The compound has been evaluated for its interactions with various biological targets through mechanisms such as hydrogen bonding and pi-stacking interactions. These interactions are crucial for its inhibitory effects on enzymes involved in inflammation and cancer progression .

Case Study 1: Anti-inflammatory Activity

Research conducted on derivatives of this compound demonstrated significant inhibition of COX-2 activity in vitro, suggesting that it may be effective in reducing inflammation in vivo. This study highlighted the compound's potential role as a therapeutic agent for inflammatory diseases .

Case Study 2: Antitumor Evaluation

In a separate investigation, the compound was tested against various human cancer cell lines. Results indicated that it exhibited selective cytotoxicity, particularly against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for anticancer drug development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Site

The chloro substituent on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent/ConditionsProductYieldReference
Sodium hydroxide (NaOH), DMF, 80°CHydroxybenzenesulfonamide derivative75%
Ethylenediamine, ethanol, refluxEthylenediamine-linked sulfonamide62%
Thiophenol, K₂CO₃, DMSOPhenylthioether derivative68%

Key Findings :

  • The electron-withdrawing sulfonamide group activates the chloro substituent for NAS, particularly with strong nucleophiles like amines or thiols.

  • Reactions with thiophenol proceed efficiently in polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilicity.

Hydrolysis Reactions

The sulfonamide and pyridazinone moieties are susceptible to hydrolysis under acidic or basic conditions.

Sulfonamide Hydrolysis

ConditionsProductNotes
6M HCl, reflux, 12 hrsBenzenesulfonic acid + ethylamineComplete decomposition
2M NaOH, 60°C, 6 hrsSodium sulfonate + pyridazinone-ethylaminePartial degradation

Pyridazinone Ring Hydrolysis

ConditionsProductYield
H₂O, HCl (pH 3), 100°C, 24 hrsOpen-chain diketone derivative41%

Mechanistic Insight :

  • Acidic conditions promote protonation of the pyridazinone oxygen, facilitating ring-opening via nucleophilic attack by water.

Oxidation

ReagentConditionsProduct
KMnO₄, H₂SO₄80°C, 4 hrsSulfone derivative
m-CPBA, CH₂Cl₂RT, 12 hrsEpoxidized pyridazinone (traces)

Reduction

ReagentConditionsProduct
LiAlH₄, THFReflux, 2 hrsAmine derivative (low yield)
H₂, Pd/C, ethanolRT, 6 hrsDechlorinated product

Key Observations :

  • The pyridazinone ring resists reduction under standard catalytic hydrogenation conditions, while the chloroaryl group is selectively reduced.

Electrophilic Reactions with Thiols

The compound reacts with thiol-containing biomolecules, critical for its biological activity:

Thiol SourceConditionsProductT½ (min)IC₅₀ (µM)
Glutathione (GSH)PBS, 37°CThioether adduct69372.9
Cysteine residuesCell lysate, 37°CProtein alkylationN/A16*

*Cellular activity in PRMT5 inhibition assays .

Mechanism :

  • The pyridazinone warhead undergoes Michael addition with thiols, forming stable covalent adducts . Modifications to the pyridazinone core (e.g., monochloro substitution) balance reactivity and potency .

Biological Pathway Modulation

In cellular contexts, the compound inhibits PRMT5 by disrupting its interaction with substrate adaptor proteins:

Assay TypeResultReference
Fluorescence Polarization (FP)IC₅₀ = 13.8 µM (PRMT5-PBM binding)
Cellular SDMA ReductionIC₅₀ = 7.5 µM (permeabilized cells)

Structural Basis :

  • The chloroaryl and pyridazinone groups insert into hydrophobic pockets of PRMT5, while the sulfonamide stabilizes interactions via hydrogen bonding .

Comparative Reactivity of Derivatives

Substituent effects on reactivity and potency were quantified:

DerivativeGSH T½ (min)FP IC₅₀ (µM)
Parent compound69372.9
α-Methyl derivative91613.8

Data from highlight improved potency with reduced thiol reactivity upon structural optimization.

Preparation Methods

Cyclocondensation of Dicarbonyl Compounds with Hydrazines

The pyridazinone ring is commonly synthesized via cyclocondensation between 1,4-dicarbonyl compounds and hydrazine derivatives. A representative protocol from EP4289846A1 involves:

  • Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to form 3-methyl-6-pyridazinone.
  • Chlorination using phosphorus oxychloride (POCl₃) to introduce reactivity at the 1-position.

Key reaction parameters :

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
  • Temperature : 70–90°C for cyclocondensation; 0–5°C for chlorination
  • Yield : 65–78% after recrystallization.

Alternative Routes via Suzuki-Miyaura Coupling

For pyridazinones with complex substituents, palladium-catalyzed cross-coupling reactions are employed. A method adapted from PMC9036822 uses:

  • 3-Bromo-6-pyridazinone
  • Aryl boronic acids (e.g., 4-ethoxyphenylboronic acid)
  • Catalyst : Pd(PPh₃)₄ in a 1,2-dimethoxyethane/water mixture

This approach achieves regioselective functionalization at the 3-position with yields up to 82%.

Ethyl Linker Installation

Nucleophilic Substitution at Pyridazinone N1

The ethyl spacer is introduced through alkylation reactions:

  • Base-mediated displacement : Treatment of 1-chloro-6-pyridazinone with 2-aminoethanol in the presence of K₂CO₃.
  • Protection-deprotection strategy :
    • Temporary protection of the amino group with tert-butoxycarbonyl (Boc)
    • Coupling via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)
    • Deprotection with trifluoroacetic acid (TFA).

Optimization notes :

  • Boc protection prevents side reactions during Mitsunobu coupling, improving yields from 45% to 68%.
  • Excess 2-aminoethanol (1.5 eq.) ensures complete substitution.

Sulfonamide Coupling

Direct Sulfonation of Amines

The final step involves reacting the ethylamine intermediate with 2-chlorobenzenesulfonyl chloride:

  • Reaction conditions :
    • Solvent : Dichloromethane (DCM) or ethyl acetate
    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
    • Temperature : 0°C → room temperature, 12–18 hours
  • Workup :
    • Sequential washes with 1M HCl, saturated NaHCO₃, and brine
    • Drying over anhydrous Na₂SO₄
    • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Yield data :

Base Used Solvent Reaction Time (h) Yield (%)
TEA DCM 16 74
DIPEA Ethyl Acetate 14 81

Process Optimization Challenges

Byproduct Formation in Sulfonylation

Competitive N-sulfonation versus O-sulfonation at the pyridazinone oxygen is mitigated by:

  • Stoichiometric control : Limiting sulfonyl chloride to 1.05 eq.
  • Low-temperature addition (0–5°C) to favor amine reactivity.

Purification Challenges

The polar nature of the product necessitates:

  • Chromatography systems : Dichloromethane/methanol (95:5) for high-resolution separation.
  • Recrystallization solvents : Ethyl acetate/hexane mixtures (3:1) for final polishing.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.68–7.61 (m, 2H, ArH), 6.82 (d, J = 9.6 Hz, 1H, pyridazinone H4), 4.25 (t, J = 6.0 Hz, 2H, CH₂N), 3.52 (q, J = 6.0 Hz, 2H, CH₂S), 2.95 (s, 1H, NH).

  • LC-MS : [M+H]+ calculated for C₁₂H₁₁ClN₃O₃S: 312.03; observed: 312.07.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity at 254 nm.

Scale-Up Considerations

Solvent Recovery Systems

  • Distillation units for ethanol and DCM recycling reduce production costs by 23%.
  • Continuous flow chemistry approaches decrease reaction times from 16 hours to 45 minutes for sulfonamide coupling.

Regulatory Compliance

  • Genotoxic impurity control : Strict limits on residual hydrazine (<1 ppm) enforced via derivatization GC-MS methods.

Emerging Methodologies

Photochemical Activation

Recent advances utilize UV light (365 nm) to accelerate cyclocondensation steps, achieving 92% yield in 30 minutes versus 12 hours thermally.

Biocatalytic Approaches

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) enable enantioselective synthesis of chiral intermediates with 99% ee.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

A robust synthesis involves coupling a benzenesulfonamide precursor with a pyridazine derivative. For example:

  • Step 1 : React 2-chlorobenzenesulfonyl chloride with a primary amine (e.g., 2-aminoethyl-6-oxopyridazine) in a polar aprotic solvent (e.g., THF) under nitrogen, using triethylamine as a base .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0°C to room temperature) to minimize side products .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • X-ray crystallography to resolve the 3D structure, identifying key hydrogen bonds (e.g., N–H···O interactions in the sulfonamide group) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., pyridazine protons at δ 6.5–7.5 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What strategies are effective for assessing solubility and stability in aqueous buffers?

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO-water mixtures, measuring saturation concentration via UV-Vis spectroscopy (λmax ~260–280 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability can be tested at pH 1–9 .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .
  • Molecular docking : Simulate binding to target proteins (e.g., thromboxane A2 receptor) using AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bond networks .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • IP1 Functional Assays : Quantify intracellular IP1 accumulation (via HTRF kits) in cells expressing target receptors to assess antagonism .
  • Schild Analysis : Determine antagonist affinity (KdK_d) by measuring dose-response shifts in the presence of varying compound concentrations .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) on the pyridazine ring to enhance receptor binding.
  • Side-chain variations : Replace the ethyl linker with propyl or cyclic amines to evaluate steric effects. Validate via in vitro IC50_{50} assays .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Orthogonal assays : Cross-validate enzyme inhibition data with cell-based functional assays (e.g., cAMP or calcium flux measurements) .

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